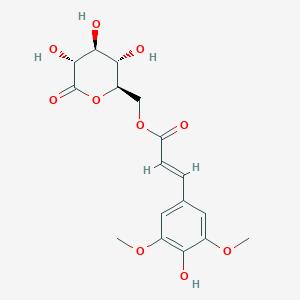

6-O-sinapoyl-D-glucono-1,5-lactone

Description

Historical Context and Initial Characterization within Gluconolactone (B72293) Derivatives

The history of 6-O-sinapoyl-D-glucono-1,5-lactone is intrinsically linked to the study of its parent moiety, D-glucono-1,5-lactone, also known as glucono-delta-lactone (GDL). GDL is a naturally occurring cyclic ester of D-gluconic acid, an oxidized derivative of glucose. iomcworld.comwikipedia.org It is widely found in nature in sources such as honey and grapes and is commercially produced through the enzymatic oxidation of glucose. nih.govpuracy.com The chemistry of GDL has been of interest for many years, particularly its hydrolysis in aqueous solutions to form an equilibrium mixture with gluconic acid. researchgate.net This property has led to its widespread use as a food additive and in cosmetic formulations. puracy.comtypology.com

The initial characterization of this compound itself is not well-documented in dedicated early literature. Its identification has emerged from broader phytochemical screening efforts. The compound is formally defined as the 6-O-sinapoyl derivative of D-glucono-1,5-lactone. ebi.ac.uk This indicates an ester linkage between the carboxyl group of sinapic acid and the primary alcohol at the C-6 position of the glucono-1,5-lactone ring.

Table 1: Chemical Identification of this compound

| Property | Value |

| IUPAC Name | [(2R,3S,4S,5R)-3,4,5-trihydroxy-6-oxotetrahydro-2H-pyran-2-yl]methyl (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |

| Molecular Formula | C17H20O10 |

| Parent Compounds | D-glucono-1,5-lactone, trans-Sinapic acid |

Overview of its Position in the Metabolome and its Significance as a Bioactive Natural Product

This compound is recognized as a plant metabolite, having been identified in the medicinal plant Centella asiatica. ebi.ac.uk Its position in the plant metabolome is at the confluence of primary and secondary metabolic pathways. The D-glucono-1,5-lactone core originates from glucose, a central molecule in primary metabolism. The sinapic acid moiety is a product of the phenylpropanoid pathway, a major route for the synthesis of a vast array of plant secondary metabolites.

The biosynthesis of sinapoyl esters in plants, particularly in the Brassicaceae family, is relatively well understood and provides a putative model for the formation of this compound. The process is initiated by the activation of sinapic acid to 1-O-sinapoyl-β-D-glucose. ebi.ac.uk This activated intermediate can then serve as a sinapoyl group donor for the acylation of various acceptor molecules. It is plausible that a similar enzymatic transfer of the sinapoyl group from an activated donor to the 6-hydroxyl group of D-glucono-1,5-lactone or a related precursor occurs.

The biological significance of this compound is largely inferred from the known activities of its constituent parts. Sinapic acid and its various esters are known to possess significant antioxidant properties and play a role in protecting plants from UV radiation. While direct studies on the bioactivity of this compound are lacking, its chemical structure strongly suggests it may function as an antioxidant.

Current Academic Research Landscape and Unaddressed Questions

The current academic research landscape for this compound is sparse, with the compound being mentioned primarily in chemical databases and as part of the metabolome of Centella asiatica. ebi.ac.uk Much of the related research has concentrated on either the broader class of sinapoyl esters or the parent gluconolactone. This leaves several key questions unanswered:

Definitive Biosynthetic Pathway: The precise enzymatic steps and the specific acyltransferase responsible for the synthesis of this compound in Centella asiatica and potentially other plant species have not been elucidated.

Specific Bioactivities: While antioxidant activity can be inferred, dedicated studies are needed to confirm this and to explore other potential biological effects, such as anti-inflammatory or antimicrobial properties, which are common for phenylpropanoids.

Physiological Role in Plants: The exact function of this compound in plants is unknown. Is it a stable storage form of sinapic acid, an intermediate in a larger metabolic network, or does it have a specific signaling or defense role?

Distribution in the Plant Kingdom: While identified in Centella asiatica, the broader distribution of this compound across different plant families remains to be investigated.

Table 2: Key Research Gaps for this compound

| Research Area | Unaddressed Questions |

| Biosynthesis | What are the specific enzymes and precursors involved in its formation? |

| Bioactivity | What are the specific antioxidant, anti-inflammatory, or other biological activities of the pure compound? |

| Plant Physiology | What is its functional role in the plants that produce it? |

| Phytochemistry | How widespread is its occurrence in the plant kingdom? |

Structure

3D Structure

Properties

Molecular Formula |

C17H20O10 |

|---|---|

Molecular Weight |

384.3 g/mol |

IUPAC Name |

[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-oxooxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C17H20O10/c1-24-9-5-8(6-10(25-2)13(9)19)3-4-12(18)26-7-11-14(20)15(21)16(22)17(23)27-11/h3-6,11,14-16,19-22H,7H2,1-2H3/b4-3+/t11-,14-,15+,16-/m1/s1 |

InChI Key |

PYUYAAQFJLICNF-MXWIPWLSSA-N |

SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(=O)O2)O)O)O |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](C(=O)O2)O)O)O |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(=O)O2)O)O)O |

Origin of Product |

United States |

Natural Occurrence, Distribution, and Ecological Context

Botanical Sources and Phytochemical Significance of 6-O-sinapoyl-D-glucono-1,5-lactone

This compound has been identified as a plant metabolite in various species, indicating its role within the plant's metabolic framework. ebi.ac.uk One of the prominent sources of this compound is Centella asiatica, a medicinal plant widely used in traditional medicine. ebi.ac.uk The presence of this compound in Centella asiatica underscores the plant's complex phytochemical profile.

While direct evidence of this compound in Swertia japonica and Capsicum annuum from the initial search is not explicitly detailed, the study of Swertia japonica has led to the isolation of other novel glycosides, suggesting a rich and varied chemical composition within this plant. nih.gov The investigation of plant extracts from Swertia japonica has revealed new secoiridoid glycosides, an unsaturated alcohol glycoside, and a lignan (B3055560) glycoside, highlighting the potential for discovering a wide array of compounds in this species. nih.gov

The following table provides an overview of the documented and potential botanical sources of this compound.

| Plant Species | Tissue/Part | Confirmation |

| Centella asiatica | Not specified | Confirmed ebi.ac.uk |

| Swertia japonica | Whole plants | Potential Source nih.gov |

| Capsicum annuum | Not specified | Not Confirmed |

Geographic and Environmental Factors Influencing Distribution

The production of secondary metabolites in plants is profoundly influenced by a variety of external factors. Abiotic stressors such as extreme temperatures, drought, salinity, and light intensity can significantly alter a plant's chemical composition. mdpi.com For instance, the accumulation of phenolic compounds, a broad category that includes derivatives like sinapic acid, is a known response to environmental stress. mdpi.com Plants may either synthesize new compounds or increase the concentration of existing ones to cope with unfavorable conditions. nih.gov

While specific research on how geographic and environmental factors directly affect the distribution of this compound is not extensively available, the general principles of phytochemical variation suggest that its concentration in plants like Centella asiatica would likely vary depending on the growing conditions.

Ecological Roles and Biological Functions in Plants

Involvement in Plant Defense Mechanisms and Stress Responses

Plants have developed sophisticated defense mechanisms that often involve the production of a diverse arsenal (B13267) of chemical compounds. These secondary metabolites can act as a deterrent to herbivores and pathogens. Phenolic compounds, in particular, are recognized for their role in plant defense. mdpi.com They can act as antioxidants, scavenging harmful reactive oxygen species (ROS) that are generated during times of stress. mdpi.com

The accumulation of phenolic acids is a well-documented plant tolerance mechanism against various abiotic stresses. mdpi.com When subjected to stressors, plants can upregulate the biosynthesis of these compounds. mdpi.com This suggests that this compound, as a derivative of sinapic acid, likely plays a role in the plant's ability to withstand environmental challenges. The process of wounding, for example, can trigger the synthesis of phenolic compounds as a defense response. researchgate.net

Contribution to Plant Physiological Processes (e.g., secondary metabolism)

This compound is a product of plant secondary metabolism. ebi.ac.uk Secondary metabolites are compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often have important ecological functions. The biosynthesis of such compounds is part of the intricate network of metabolic pathways within a plant. genome.jp

The gluconolactone (B72293) moiety of the molecule is derived from D-gluconic acid, a key intermediate in various metabolic pathways, including the pentose (B10789219) phosphate (B84403) pathway. genome.jpnih.gov This pathway is crucial for generating precursors for the synthesis of a wide range of molecules, including other secondary metabolites. The sinapoyl group is derived from sinapic acid, which is synthesized through the phenylpropanoid pathway. This pathway is a major route for the production of a vast array of phenolic compounds in plants. Therefore, the formation of this compound represents a convergence of these two significant metabolic routes.

Biosynthesis and Enzymatic Pathways of 6 O Sinapoyl D Glucono 1,5 Lactone

Precursor Compounds and Metabolic Flux towards 6-O-sinapoyl-D-glucono-1,5-lactone Synthesis

The biosynthesis of this compound is dependent on the availability of specific precursor molecules originating from different metabolic pathways. The metabolic flux towards its synthesis is a highly coordinated process, ensuring that the necessary building blocks are available for the enzymatic reactions to proceed.

Role of Sinapic Acid and D-glucono-1,5-lactone as Substrates

The foundational molecules for the synthesis of this compound are sinapic acid and D-glucono-1,5-lactone. researchgate.net Sinapic acid, a hydroxycinnamic acid, is a downstream product of the general phenylpropanoid pathway. nih.gov This pathway commences with the amino acid phenylalanine. D-glucono-1,5-lactone is a cyclic ester of D-gluconic acid and is a naturally occurring compound found in various biological systems. nih.gov In an aqueous environment, D-glucono-1,5-lactone exists in equilibrium with gluconic acid. nih.gov

The direct precursors for the enzymatic synthesis of this compound are the activated form of sinapic acid, which is sinapoyl-CoA, and D-glucono-1,5-lactone (also referred to as glucarolactone in some enzymatic contexts).

Intermediacy of 1-O-sinapoyl-D-glucose in the Biosynthetic Route

While not a direct precursor in the known enzymatic reaction for this compound synthesis, 1-O-sinapoyl-β-D-glucose is a pivotal intermediate in the biosynthesis of a wide array of other sinapate esters in plants, such as sinapoylmalate and sinapoylcholine. oup.comresearchgate.net This compound is formed through the esterification of sinapic acid to a glucose molecule. In many well-studied plants, including those of the Brassicaceae family, 1-O-sinapoyl-D-glucose acts as an activated sinapoyl donor for various sinapoyltransferases. nih.govoup.com For instance, the enzyme sinapoylglucose:malate sinapoyltransferase catalyzes the transfer of the sinapoyl group from 1-O-sinapoyl-D-glucose to malate, forming sinapoylmalate. oup.com Although a direct conversion of 1-O-sinapoyl-D-glucose to this compound has not been documented, the central role of 1-O-sinapoyl-D-glucose in sinapate ester metabolism suggests a complex network of reactions where metabolic pools are interconnected.

Enzymatic Machinery Involved in this compound Formation

The assembly of this compound from its precursors is orchestrated by a specific enzyme, a member of the transferase family. The characterization of this enzyme is crucial for understanding the catalytic mechanism and the substrate specificity of the reaction.

Characterization of Glucarolactone O-hydroxycinnamoyltransferase (EC 2.3.1.132)

The key enzyme responsible for the synthesis of this compound is glucarolactone O-hydroxycinnamoyltransferase. This enzyme catalyzes the transfer of a hydroxycinnamoyl group from an activated donor to glucarolactone. Specifically, it facilitates the reaction between sinapoyl-CoA and glucarolactone to produce CoA and O-sinapoylglucarolactone. The systematic name for this enzyme class is sinapoyl-CoA:glucarolactone O-(hydroxycinnamoyl)transferase.

While sinapoyl-CoA is a primary substrate, research has indicated that this enzyme can also utilize other activated hydroxycinnamoyl-CoAs as donors, such as 4-coumaroyl-CoA, feruloyl-CoA, and caffeoyl-CoA, although these reactions proceed at a slower rate. This suggests a degree of substrate flexibility, which is a common feature among enzymes of the plant secondary metabolism.

Table 1: Enzymatic Reaction for the Synthesis of this compound

| Enzyme | EC Number | Reaction |

| Glucarolactone O-hydroxycinnamoyltransferase | 2.3.1.132 | Sinapoyl-CoA + D-glucono-1,5-lactone ⇌ CoA + this compound |

Functional Genomics and Gene Expression Profiling of Biosynthetic Enzymes

The identification and functional characterization of the gene encoding glucarolactone O-hydroxycinnamoyltransferase are essential steps in understanding its role in plant metabolism. While specific functional genomics studies on the gene for this particular enzyme are not extensively documented, research on related hydroxycinnamoyltransferases (HCTs) provides a framework for how such investigations are conducted.

Functional genomics approaches, such as the expression of candidate genes in heterologous systems like E. coli or yeast, allow for the confirmation of enzyme activity and substrate specificity. nih.gov Gene expression profiling, using techniques like RNA sequencing (RNA-seq) or quantitative real-time PCR (qRT-PCR), can reveal when and where the gene is expressed in the plant. This information can provide insights into the physiological conditions under which this compound is produced. For example, studies on other HCTs have shown that their expression can be tissue-specific and induced by various developmental and environmental cues, such as wounding or pathogen attack. nih.govnih.gov

Regulation of Biosynthetic Pathways

The biosynthesis of phenylpropanoids, including sinapate esters, is tightly regulated at multiple levels to ensure that these compounds are produced in the right amounts, at the right time, and in the right tissues. This regulation occurs at the genetic, enzymatic, and metabolic levels.

The expression of genes encoding biosynthetic enzymes is a primary point of control. This is often mediated by transcription factors, which are proteins that bind to specific regions of DNA to activate or repress gene expression. In the context of the phenylpropanoid pathway, members of the MYB, bHLH, and WD40 families of transcription factors are known to play crucial roles in regulating the expression of biosynthetic genes. oup.com

Environmental factors also significantly influence the biosynthesis of sinapate esters. For instance, exposure to UV radiation is a well-known inducer of the phenylpropanoid pathway, leading to the accumulation of UV-screening compounds. oup.com Similarly, nutrient availability, such as zinc levels, can impact the expression of genes involved in this pathway. mdpi.com The developmental stage of the plant also dictates the production of specific sinapate esters, with different esters accumulating in different tissues and at different stages of development. oup.comoup.com While these general regulatory principles apply to the broader phenylpropanoid pathway, the specific regulatory network governing the biosynthesis of this compound remains an area for further investigation.

Transcriptional and Post-Transcriptional Regulation

The biosynthesis of this compound is intricately regulated at both the transcriptional and post-transcriptional levels to ensure its production aligns with the plant's developmental and environmental needs. This regulation primarily targets the genes encoding the biosynthetic enzymes of the upstream phenylpropanoid pathway. nih.gov

Transcriptional Regulation

The expression of genes in the phenylpropanoid pathway is controlled by a complex network of transcription factors that bind to specific cis-regulatory elements in the promoters of these genes. oup.com Several families of transcription factors are known to be master regulators of this pathway. researchgate.net

| Transcription Factor Family | Role in Phenylpropanoid Biosynthesis | References |

| MYB | R2R3-MYB proteins are major activators or repressors of structural genes encoding enzymes like PAL, C4H, and 4CL. They often form complexes with other transcription factors to fine-tune gene expression. | nih.gov |

| bHLH (basic Helix-Loop-Helix) | Often act as co-regulators, forming a transcriptional complex with R2R3-MYB proteins (the MBW complex) to activate the expression of late-stage biosynthetic genes, particularly in the flavonoid branch. | oup.com |

| WRKY | Involved in modulating the expression of phenylpropanoid genes, often in response to biotic and abiotic stress signals. | researchgate.net |

| NAC | Certain NAC transcription factors regulate the deposition of lignin, a major product of the phenylpropanoid pathway, by controlling the expression of its biosynthetic genes. |

This coordinated transcriptional activation ensures that the necessary enzymes for producing the sinapic acid precursor are available when needed. nih.gov

Post-Transcriptional Regulation

Following transcription, the resulting messenger RNA (mRNA) transcripts can undergo further regulation before being translated into functional enzymes. These post-transcriptional mechanisms add another layer of control over the biosynthetic pathway.

Alternative Splicing: The pre-mRNA transcripts of some biosynthetic genes can be spliced in different ways to produce multiple protein isoforms from a single gene. This can result in enzymes with different activities or regulatory properties, allowing for greater metabolic flexibility. oup.com

microRNA (miRNA) Regulation: Small, non-coding RNAs known as miRNAs can bind to complementary sequences on the mRNA of biosynthetic genes. This binding can lead to the degradation of the mRNA or the repression of its translation, effectively downregulating the production of the corresponding enzyme.

These regulatory systems allow the plant to rapidly adjust the metabolic flux towards or away from the production of sinapoyl esters in response to internal and external cues.

Environmental and Developmental Modulators of Biosynthesis

The production and accumulation of sinapoyl esters, including this compound, are significantly influenced by both external environmental conditions and the plant's internal developmental programs. nih.govnih.gov

Environmental Modulators

Plants modulate the biosynthesis of secondary metabolites like sinapoyl esters as a key strategy for adapting to and defending against environmental challenges. nih.gov Accumulation of these compounds often increases under stress conditions.

| Environmental Factor | Effect on Sinapoyl Ester Biosynthesis | References |

| Biotic Stress (Pathogens/Herbivores) | Pathogen attack or insect feeding can trigger a significant upregulation of the phenylpropanoid pathway, leading to an increased accumulation of sinapoyl derivatives. These compounds can act as antimicrobial agents or deterrents, contributing to the plant's defense response. | nih.govcore.ac.ukresearchgate.net |

| UV Radiation | Sinapoyl esters are effective UV-screening compounds. Exposure to UV-B radiation induces the biosynthesis of these molecules, which accumulate in the epidermal layers of leaves to protect the plant from DNA damage. | nih.govresearchgate.net |

| Sub-optimal Growth Conditions | Factors such as low temperature or nutrient imbalance can lead to higher concentrations of phenolic compounds, including sinapoyl esters. This accumulation is part of a general stress response that enhances plant resilience, though it may come at the cost of reduced growth. | nih.govresearchgate.net |

| Abiotic Stress | General abiotic stresses like drought and salinity can cause oxidative stress in plants. The antioxidant properties of sinapoyl esters help mitigate this damage, and their biosynthesis is often enhanced under such conditions. | researchgate.netnih.gov |

Developmental Modulators

The biosynthesis of sinapoyl esters is also under strict developmental control, with their accumulation patterns varying between different tissues and life stages of the plant. nih.gov For instance, in the model plant Arabidopsis thaliana and in Brassica species, the profile of sinapate esters is different in seeds compared to seedlings and mature leaves. researchgate.netnih.gov

In many Brassicaceae species, sinapoylcholine (sinapine) is the primary sinapate ester stored in seeds. researchgate.net Upon germination, an esterase hydrolyzes sinapine, releasing sinapic acid. This liberated sinapic acid is then re-esterified to form other compounds, such as sinapoylmalate in seedlings. researchgate.netnih.gov This developmental shift indicates that the expression and activity of the specific acyltransferases that produce different sinapoyl esters are tightly regulated according to the plant's developmental stage and the specific physiological needs of each tissue. nih.govnih.gov The presence of this compound is likely also subject to such tissue-specific and developmental regulation.

Isolation, Purification, and Advanced Analytical Characterization

Methodologies for Extraction and Isolation from Natural Sources

The initial step in the analysis of 6-O-sinapoyl-D-glucono-1,5-lactone involves its extraction from plant material, primarily Centella asiatica. nih.govnih.gov The selection of an appropriate extraction method is critical to ensure a high yield and to maintain the structural integrity of the compound. nih.gov

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are indispensable tools for the separation and quantification of this compound from complex plant extracts. These techniques, often coupled with mass spectrometry (LC-MS/MS), provide high resolution and sensitivity for the detection and characterization of individual phytochemicals. nih.govrjptonline.orgresearchgate.net

In the analysis of Centella asiatica, various HPLC methods have been developed for the separation of its bioactive components, including phenolic acid derivatives. researchgate.net For the isolation of sinapoyl derivatives, a reversed-phase column (e.g., C18) is typically employed with a gradient elution system. A common mobile phase consists of a mixture of an aqueous solvent (often with a small percentage of acid, such as formic or acetic acid, to improve peak shape) and an organic solvent like methanol (B129727) or acetonitrile. The gradient elution allows for the effective separation of compounds with varying polarities.

A hypothetical HPLC method for the analysis of this compound is detailed in the table below.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-50% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | Diode Array Detector (DAD) at 320 nm |

| Injection Volume | 10 µL |

Prior to chromatographic analysis, a preliminary extraction and clean-up of the plant material is necessary. Traditional methods like maceration and Soxhlet extraction can be employed, often using polar solvents such as ethanol (B145695) or methanol to extract phenolic compounds. nih.gov

Modern extraction techniques that offer higher efficiency and reduced solvent consumption are increasingly favored. These include ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE). For Centella asiatica, UAE has been shown to be effective in recovering antioxidant compounds. nih.gov

Following the initial extraction, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used for sample purification and fractionation. In LLE, the crude extract is partitioned between two immiscible solvents of differing polarity to separate compounds based on their solubility. For a compound like this compound, a fractionation scheme might involve partitioning a methanolic extract between water and a solvent like ethyl acetate.

SPE provides a more controlled and efficient means of sample clean-up. A C18 sorbent is commonly used for the retention of moderately polar compounds like phenolic acid derivatives from an aqueous extract. After loading the sample, interfering substances can be washed away with a weak solvent, and the compound of interest is then eluted with a stronger solvent, such as methanol.

Structural Elucidation and Confirmation via Spectroscopic and Spectrometric Techniques

The definitive identification of this compound relies on a combination of spectroscopic and spectrometric methods to elucidate its molecular structure, stereochemistry, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of this compound.

Predicted ¹H NMR Data:

Sinapoyl Moiety: Protons of the trans-double bond would appear as doublets around δ 6.3 and 7.6 ppm. The aromatic protons would be observed as a singlet around δ 6.7-7.0 ppm. The methoxy (B1213986) groups would present as a singlet around δ 3.9 ppm.

D-Glucono-1,5-lactone Moiety: The protons on the lactone ring would resonate in the region of δ 3.5-5.0 ppm. The attachment of the sinapoyl group at the C-6 position would cause a downfield shift of the H-6 protons.

Predicted ¹³C NMR Data:

Sinapoyl Moiety: The carbonyl carbon of the ester would be expected around δ 166-168 ppm. The carbons of the double bond would appear around δ 115 and 145 ppm. The aromatic carbons would resonate in the δ 105-150 ppm region, with the methoxy-substituted carbons appearing at the lower end of this range. The methoxy carbons would be around δ 56 ppm.

D-Glucono-1,5-lactone Moiety: The lactone carbonyl carbon (C-1) would be significantly downfield, likely above δ 170 ppm. The other carbons of the lactone ring would be found in the δ 60-80 ppm range.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial to confirm the connectivity between protons and carbons and to definitively establish the ester linkage at the C-6 position of the glucono-1,5-lactone.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn allows for the calculation of its elemental composition. For this compound (C₁₇H₂₀O₁₀), the expected monoisotopic mass is approximately 384.1056 g/mol .

Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern of the molecule, which aids in its structural confirmation. The fragmentation of this compound would likely involve the cleavage of the ester bond.

Predicted Fragmentation Pattern:

Loss of the sinapoyl moiety: A prominent fragment ion corresponding to the sinapic acid radical cation or a related fragment would be expected.

Loss of the glucono-1,5-lactone moiety: A fragment ion corresponding to the glucono-1,5-lactone part would also be anticipated.

Further fragmentation of the sinapoyl group: This could include the loss of methyl groups or carbon monoxide from the aromatic ring and side chain.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

O-H stretching: A broad band around 3400 cm⁻¹ due to the hydroxyl groups on the lactone ring and the phenolic hydroxyl group.

C=O stretching: A strong band around 1740-1760 cm⁻¹ for the lactone carbonyl and another strong band around 1700-1720 cm⁻¹ for the ester carbonyl.

C=C stretching: Bands in the region of 1600-1650 cm⁻¹ for the aromatic ring and the alkene double bond.

C-O stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the ether and ester linkages.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the chromophores. The sinapoyl moiety is the primary chromophore in this compound. Sinapic acid and its esters are known to be strong absorbers of UV-B radiation. elsevierpure.com The UV-Vis spectrum would be expected to show a strong absorption maximum (λ_max) in the range of 320-330 nm, which is characteristic of the sinapoyl chromophore. elsevierpure.com

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

Currently, there is a notable absence of published studies that have successfully employed X-ray crystallography for the definitive three-dimensional structure determination of this compound. This technique, which involves the diffraction of X-rays by a single crystal of the compound, provides unparalleled detail about the spatial arrangement of atoms, bond lengths, and bond angles. The lack of crystallographic data means that the precise solid-state conformation of this molecule remains unconfirmed. The challenges in obtaining suitable crystals for analysis may be a contributing factor to this gap in the scientific literature.

Quantitative Analysis and Purity Assessment

Accurate quantification and purity assessment are essential for the meaningful biological evaluation and potential application of this compound. These processes rely on the development of sensitive and specific analytical methods.

Development and Validation of Chromatographic-Spectrometric Quantification Methods

While general HPLC methods are used for the separation of related compounds, specific validated chromatographic-spectrometric methods for the precise quantification of this compound are not extensively documented in peer-reviewed literature. The development of such a method would likely involve liquid chromatography coupled with mass spectrometry (LC-MS). This hyphenated technique offers the high separation efficiency of HPLC and the sensitive and selective detection capabilities of mass spectrometry, allowing for accurate measurement of the compound even at low concentrations in complex matrices.

Method validation would need to adhere to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The fragmentation pattern of this compound in the mass spectrometer would be crucial for developing a selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) method for robust quantification.

Standardization and Reference Material Development

The development of a certified reference material (CRM) for this compound is a critical step for ensuring the accuracy and comparability of analytical results across different laboratories and studies. A CRM is a highly purified and well-characterized substance used for calibration and quality control. Currently, there is no widely available CRM for this specific compound. The process of developing a reference standard involves the synthesis or large-scale isolation of the compound, followed by comprehensive characterization to confirm its identity and purity. This characterization would involve a suite of analytical techniques, including NMR spectroscopy, mass spectrometry, and purity determination by chromatographic methods. The availability of a standardized reference material would significantly advance the research on this compound by providing a benchmark for all analytical measurements.

Investigative Studies on Biological Activities and Mechanistic Pathways

In Vitro Cellular and Molecular Investigations of 6-O-sinapoyl-D-glucono-1,5-lactone

A thorough review of scientific literature reveals a lack of specific studies on the in vitro effects of this compound.

Identification of Molecular Targets and Binding Interactions (e.g., Enzymes, Receptors, Nucleic Acids, Proteins)

There are no available research findings that identify the specific molecular targets or detail the binding interactions of this compound with enzymes, receptors, nucleic acids, or other proteins.

Elucidation of Signaling Pathways and Cellular Processes Modulated (e.g., enzymatic modulation, gene expression)

Scientific investigations into the modulation of signaling pathways and cellular processes by this compound have not been reported. Consequently, there is no information on its potential effects on enzymatic activity or gene expression.

Effects on Cell Metabolism and Viability in Cultured Systems

Data from studies on the effects of this compound on the metabolism and viability of cultured cells are not present in the current body of scientific literature.

Preclinical In Vivo Efficacy Studies in Animal Models

There is no evidence of preclinical in vivo efficacy studies having been conducted on this compound.

Selection and Justification of Relevant Animal Models for Specific Biological Endpoints

Due to the absence of in vivo research, there has been no selection or justification of animal models for studying the biological effects of this compound.

Systemic and Organ-Specific Biological Responses to this compound Administration

Information regarding the systemic and organ-specific biological responses to the administration of this compound in animal models is not available.

Biomarker Discovery and Validation in Preclinical Settings

The exploration of this compound in the context of biomarker discovery is a nascent field. Preclinical studies are essential to identify and validate molecular indicators that can predict the biological response to this compound and elucidate its mechanism of action. While specific biomarker studies for this compound are not yet extensively documented in peer-reviewed literature, the methodologies for such investigations are well-established.

In preclinical models, which could include cell cultures and animal studies, the introduction of this compound would be followed by the monitoring of various biological molecules. The goal is to identify changes that consistently correlate with the compound's effects. These potential biomarkers could encompass a wide range of molecules, including proteins, lipids, and nucleic acids. Techniques such as proteomics, metabolomics, and transcriptomics would be employed to analyze samples from these models.

For instance, should this compound exhibit anti-inflammatory properties, researchers would look for changes in the levels of known inflammatory markers like cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2). The validation phase would then involve confirming that these changes are reproducible and specific to the action of the compound.

Structure-Activity Relationship (SAR) Studies of this compound and Analogs

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its potential therapeutic effects. SAR studies involve systematically altering the molecule's structure and observing how these changes affect its potency and selectivity.

Design and Synthesis of Chemically Modified Derivatives

The design and synthesis of derivatives of this compound are central to SAR studies. The parent molecule consists of a glucono-1,5-lactone core attached to a sinapoyl group at the 6-position. Chemical modifications can be targeted at several sites within the molecule:

The Sinapoyl Moiety: Modifications could include altering the substitution pattern on the aromatic ring. The two methoxy (B1213986) groups and the hydroxyl group are key features. Derivatives could be synthesized with one or no methoxy groups, or with the hydroxyl group at a different position. The double bond in the propenoyl linker could also be saturated.

The Glucono-1,5-lactone Core: The lactone ring itself could be opened to form the corresponding gluconic acid derivative. The hydroxyl groups on the sugar moiety could be esterified or etherified to modulate the compound's polarity and ability to form hydrogen bonds.

The Ester Linkage: The ester bond connecting the sinapoyl group and the gluconolactone (B72293) could be replaced with an amide or an ether linkage to assess the importance of this functional group for biological activity.

The synthesis of these derivatives would involve multi-step organic chemistry procedures, starting from commercially available precursors for the sinapic acid and gluconolactone moieties.

Correlation of Structural Features with Biological Potency and Selectivity

Once a library of derivatives is synthesized, each compound is tested in relevant biological assays. The data generated from these assays are then analyzed to draw correlations between specific structural features and the observed biological activity.

For example, if a particular biological effect is being investigated, the potency of each derivative (e.g., measured as the half-maximal inhibitory concentration, IC50) would be determined. These values would then be compared across the series of analogs.

A hypothetical SAR study might reveal that the presence of both methoxy groups on the sinapoyl ring is essential for high potency, as derivatives lacking one or both of these groups show significantly reduced activity. Similarly, the study might indicate that the stereochemistry of the gluconolactone core is critical, with other sugar isomers being inactive.

The selectivity of the compounds for a specific biological target over others would also be assessed. For instance, if the desired activity is the inhibition of a particular enzyme, the derivatives would be tested against a panel of related enzymes to determine their selectivity profile.

Metabolism and Pharmacokinetics in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Models

There is no specific information available in the public domain regarding the ADME profile of 6-O-sinapoyl-D-glucono-1,5-lactone in any preclinical animal model.

In Vitro Metabolic Stability and Metabolite Identification (e.g., liver microsomes, hepatocytes)

No studies reporting the in vitro metabolic stability of this compound using liver microsomes or hepatocytes from any species were found. In a typical in vitro metabolism study, the compound would be incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs), in the presence of necessary cofactors such as NADPH. frontiersin.orgscispace.com The disappearance of the parent compound over time would be monitored to determine its metabolic stability. frontiersin.org Similarly, incubation with hepatocytes, which contain both Phase I and Phase II enzymes, would provide a more complete picture of its metabolic fate. mdpi.com The identification of metabolites would typically be carried out using techniques like liquid chromatography-mass spectrometry (LC-MS). biomolther.org However, no such data has been published for this compound.

In Vivo Tissue Distribution and Elimination Kinetics

Information regarding the in vivo tissue distribution and elimination kinetics of this compound is not available. Such studies would involve administering the compound to animal models and measuring its concentration in various tissues and plasma over time to determine key pharmacokinetic parameters like volume of distribution (Vd), clearance (CL), and half-life (t½). nih.gov

Characterization of Enzymes Involved in Biotransformation of this compound

Due to the absence of metabolism studies, the specific enzymes responsible for the biotransformation of this compound have not been identified. It is plausible that, like many phenolic compounds, it could be a substrate for UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) in Phase II metabolism, or cytochrome P450 enzymes in Phase I. nih.gov However, this remains speculative without experimental evidence.

Pharmacokinetic Modeling and Simulation in Preclinical Research

No pharmacokinetic models or simulation studies for this compound in preclinical research have been published. Pharmacokinetic modeling is used to describe and predict the concentration-time course of a drug in the body, which can help in understanding its disposition and in designing further studies. nih.gov

Synthetic and Chemoenzymatic Methodologies for 6 O Sinapoyl D Glucono 1,5 Lactone and Its Analogs

Total Chemical Synthesis of 6-O-sinapoyl-D-glucono-1,5-lactone and Stereoisomers

The total chemical synthesis of this compound involves the esterification of D-glucono-1,5-lactone with sinapic acid. This process requires careful selection of protecting groups and coupling agents to ensure regioselectivity at the primary 6-hydroxyl group of the lactone and to prevent unwanted side reactions.

A plausible synthetic route would begin with the protection of the secondary hydroxyl groups of D-glucono-1,5-lactone. This can be achieved using various protecting groups, such as acetonides or silyl (B83357) ethers, which can be selectively introduced and later removed under mild conditions. The phenolic hydroxyl group of sinapic acid would also require protection, for instance as a benzyl (B1604629) or silyl ether, to prevent its interference during the esterification reaction.

The coupling of the protected D-glucono-1,5-lactone and protected sinapic acid can be accomplished using standard esterification methods. These include the use of carbodiimide (B86325) reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). Alternatively, the sinapic acid can be converted to a more reactive acyl chloride or mixed anhydride (B1165640) prior to reaction with the protected lactone.

Following the successful esterification, a global deprotection step is necessary to remove all protecting groups and yield the final product, this compound. The choice of deprotection conditions is critical to avoid hydrolysis of the lactone ring. For example, hydrogenolysis can be used for benzyl ethers, while fluoride (B91410) reagents are effective for silyl ethers.

The synthesis of stereoisomers would involve starting with the corresponding stereoisomers of D-glucono-1,5-lactone or employing chiral separation techniques at an intermediate or final stage.

A related synthesis of 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones involved the oxidation of N-acetyl-3,4,6-tri-O-acetyl-D-glucosamine derivatives using manganese dioxide (MnO2) to form the glucono-1,5-lactone ring. mdpi.com This highlights a potential strategy for forming the lactone from a glucose precursor if D-glucono-1,5-lactone is not the starting material.

Semi-Synthetic Approaches and Derivatization from Natural Precursors

Semi-synthetic methodologies leverage readily available natural precursors to simplify the synthetic route to this compound. The most logical precursors are D-glucono-1,5-lactone and sinapic acid, both of which are naturally occurring. D-glucono-1,5-lactone is commercially produced by the oxidation of glucose, a process that can be achieved using enzymes like glucose oxidase. researchgate.net Sinapic acid is abundant in plants of the Brassica family. nih.gov

The semi-synthetic approach would follow a similar esterification strategy as in the total synthesis, but with the advantage of starting from advanced intermediates. The key challenge remains the selective acylation of the 6-hydroxyl group of D-glucono-1,5-lactone.

Another potential natural precursor is 1-O-sinapoyl-β-D-glucose, which is found in various plants. researchgate.netebi.ac.uk A synthetic strategy could involve the enzymatic or chemical oxidation of the glucose moiety to the gluconolactone (B72293), followed by intramolecular acyl migration from the anomeric position to the 6-hydroxyl group. However, controlling such a rearrangement would be challenging.

Research on the synthesis of D-glucono-1,4-lactones modified with fatty acids has shown that direct esterification of D-glucono-1,5-lactone can lead to a ring contraction to the more stable five-membered 1,4-lactone. chemrxiv.org This indicates that reaction conditions must be carefully controlled to preserve the 1,5-lactone ring structure in the final product.

Chemoenzymatic and Biocatalytic Synthesis Strategies

Chemoenzymatic and biocatalytic approaches offer a green and highly selective alternative to traditional chemical synthesis. These methods utilize enzymes to catalyze specific steps in the synthetic pathway, often under mild reaction conditions, which can reduce the need for protecting groups and minimize waste.

The key enzymatic step in the synthesis of this compound is the esterification of D-glucono-1,5-lactone with sinapic acid. Lipases are a class of enzymes well-suited for this transformation due to their ability to catalyze esterification reactions in non-aqueous environments. mdpi.com Immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), are particularly attractive for industrial applications due to their enhanced stability and reusability. mdpi.com

The enzymatic synthesis could be performed in a solvent-free system or in an organic solvent that solubilizes both substrates. mdpi.commdpi.com The regioselectivity of the lipase for the primary 6-hydroxyl group of D-glucono-1,5-lactone would be a critical factor for a successful synthesis. While lipases often show a preference for primary alcohols, this would need to be empirically determined for this specific substrate combination.

In plants, the sinapoylation of glucose derivatives is catalyzed by serine carboxypeptidase-like (SCPL) acyltransferases, which use sinapoylglucose as an acyl donor. umich.eduresearchgate.netresearchgate.net A biocatalytic approach could mimic this natural pathway by using a recombinant SCPL acyltransferase to transfer a sinapoyl group from a suitable donor to D-glucono-1,5-lactone.

Enzyme Engineering for Enhanced Yield and Specificity

To improve the efficiency of the biocatalytic synthesis of this compound, enzyme engineering techniques can be employed. Directed evolution and rational design are two common strategies to enhance enzyme properties such as catalytic activity, substrate specificity, and stability under process conditions.

For instance, if a lipase shows low activity or poor regioselectivity towards D-glucono-1,5-lactone, its active site can be mutated to better accommodate the substrate. This can be guided by computational modeling of the enzyme-substrate complex. A study on the production of syringin, a sinapyl alcohol glucoside, demonstrated that creating chimeric enzymes from UGT72E family members resulted in a significant increase in product formation. nih.gov This approach of domain swapping or creating hybrid enzymes could be applied to acyltransferases to optimize them for the synthesis of this compound.

Bioreactor Design for Scalable Production

The scalable production of this compound via biocatalysis requires careful bioreactor design. For processes using immobilized enzymes, packed-bed reactors (PBRs) or stirred-tank reactors (STRs) are commonly used. mdpi.com

In a PBR, the immobilized enzyme is packed into a column, and the substrate solution is continuously passed through it. This setup allows for high enzyme loading and easy separation of the product from the catalyst. However, potential issues include pressure drop across the bed and mass transfer limitations.

STRs offer good mixing and mass transfer, but the mechanical stress from the impeller can damage the immobilized enzyme particles. mdpi.com To mitigate this, a fluidized-bed reactor, where the enzyme particles are suspended by the upward flow of the reaction mixture, can be used. mdpi.com

For whole-cell biocatalysis, fed-batch fermentation in a bioreactor is a common strategy to achieve high cell densities and product titers. osti.gov In this approach, nutrients are fed to the culture periodically to maintain optimal growth and production conditions. The design of the bioreactor must ensure adequate aeration and agitation for the specific microbial host being used.

A study on the enzymatic esterification of phenolic acids using Yarrowia lipolytica biomass as a whole-cell biocatalyst was conducted in a laboratory bioreactor, demonstrating the feasibility of this approach. mdpi.com Furthermore, the development of all-enzyme hydrogels for use in microreactors represents an innovative approach to continuous flow biocatalysis that could be adapted for the synthesis of phenolic acid esters. nih.gov

Advanced Research Methodologies and Computational Investigations

Omics Technologies in 6-O-sinapoyl-D-glucono-1,5-lactone Research

"Omics" technologies offer a holistic view of biological systems by measuring entire families of molecules. For a plant metabolite like this compound, these approaches are crucial for understanding its biosynthesis, regulation, and function within the organism.

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, is a powerful tool for pathway elucidation and biomarker discovery. In the context of this compound, metabolomic analyses of plants known to produce this compound can reveal its metabolic network. By comparing metabolite profiles across different species, tissues, or environmental conditions, researchers can identify co-varying molecules. For instance, in studies of Brassica napus, derivatives of sinapic acid, such as 1-O-sinapoyl-beta-D-glucose, have been identified as key discriminating metabolites between different geographical regions. researchgate.net This highlights how environmental factors can influence the sinapoyl ester profile.

This approach allows for the identification of precursors (e.g., sinapic acid, D-glucono-1,5-lactone) and downstream products, helping to map the biochemical reactions involved in its synthesis and degradation. Furthermore, if the presence or abundance of this compound correlates with a specific phenotype, such as stress resistance or a particular developmental stage, it can be identified as a potential biomarker.

To understand the genetic and enzymatic machinery behind the synthesis of this compound, researchers turn to transcriptomics and proteomics. Transcriptomics analyzes the complete set of RNA transcripts (the transcriptome), while proteomics investigates the entire complement of proteins.

Comparative transcriptomic and proteomic analyses between high- and low-producing plant varieties can pinpoint the specific genes and proteins involved. nih.gov For example, research on the biosynthesis of other secondary metabolites, like tanshinones in Salvia species, has successfully used this approach to identify key regulatory transcription factors (e.g., from the WRKY family) and biosynthetic enzymes (e.g., cytochrome P450s). nih.gov A similar strategy applied to plants containing this compound would likely identify the specific glucosyltransferases and other enzymes responsible for its formation. Overexpression or knockout of these candidate genes could then functionally validate their role in the compound's biosynthetic pathway. nih.gov

The true power of omics lies in data integration. A systems biology approach combines metabolomic, transcriptomic, and proteomic data to build comprehensive models of biological processes. Research into the post-harvest biology of tomatoes, for instance, has successfully integrated transcriptomic and epigenomic data to understand the molecular mechanisms of processes like delayed ripening. nih.gov

For this compound, integrating multi-omics datasets would allow researchers to connect the dots from gene to protein to metabolite. This could reveal complex regulatory networks, such as how environmental signals trigger a cascade of gene expression (transcriptomics) leading to the production of specific enzymes (proteomics) that, in turn, synthesize the compound (metabolomics). This integrated view is essential for a complete understanding of the molecule's role in plant defense, growth, and interaction with the environment. nih.gov

Computational Chemistry and Molecular Modeling

Computational techniques are indispensable for predicting the behavior and interaction of molecules at an atomic level. These in silico methods offer a rapid and cost-effective way to screen for potential biological activities and understand a compound's intrinsic properties before undertaking extensive laboratory work. nih.govaaup.edu

Molecular docking is a computational method that predicts how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.govfrontiersin.org The process involves sampling numerous possible conformations of the ligand within the protein's binding site and using a scoring function to rank the most stable interactions. nih.gov

This technique is central to virtual screening, where large databases of natural products can be computationally screened against a specific protein target to identify potential hits. mdpi.comnih.gov For example, a database of over 695,000 natural products was virtually screened to find potential modulators of the GLP-1 receptor. mdpi.comnih.gov Similarly, this compound could be docked against a panel of disease-relevant proteins (e.g., enzymes like α-amylase or dipeptidyl-peptidase 4) to predict its binding affinity and interaction patterns. nih.gov The results, often evaluated by binding energy (kcal/mol), can prioritize the compound for further in vitro testing. mdpi.com

| Research Methodology | Application to this compound | Key Insights Gained |

| Metabolomics | Profiling of plant extracts to quantify the compound and related metabolites. | Identification of biosynthetic precursors and degradation products; discovery as a potential biomarker for specific traits. |

| Transcriptomics | Comparison of gene expression between high and low-producing organisms. | Identification of candidate genes (e.g., transferases, P450s) involved in the biosynthetic pathway. |

| Proteomics | Analysis of protein profiles to correlate enzyme levels with compound abundance. | Pinpointing the specific enzymes directly responsible for the synthesis of the compound. |

| Molecular Docking | In silico prediction of binding modes and affinities to various protein targets. | Prioritization for biological assays; hypothesis generation for mechanism of action; virtual screening. mdpi.commdpi.com |

| Quantum Chemistry | Calculation of electronic properties like charge distribution and orbital energies. | Understanding of chemical reactivity, stability, and potential for radical scavenging. vietnamjournal.ru |

Quantum chemical calculations provide deep insights into the electronic structure and intrinsic reactivity of a molecule. Methods like the semi-empirical PM7 can be used to calculate fundamental parameters such as Mulliken charges, free valence indices, and electron density. vietnamjournal.ru

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com By solving Newton's equations of motion for a system, MD simulations can provide a high-resolution view of molecular behavior, revealing insights into structural flexibility and intermolecular interactions that are often inaccessible through experimental methods alone. mdpi.com For a compound such as this compound, these simulations would be invaluable for characterizing its dynamic nature and predicting its interactions with biological targets.

Conformational Analysis:

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. This compound, with its flexible ester linkage and rotatable bonds within the sinapoyl group, can adopt a multitude of conformations. Conformational analysis via MD simulations would explore the molecule's potential energy surface to identify stable, low-energy conformations and the transition pathways between them.

A typical study would involve simulating the molecule in an aqueous environment to mimic physiological conditions. Key analyses would include:

Root-Mean-Square Deviation (RMSD): To assess the stability of the molecule's trajectory over the simulation time.

Dihedral Angle Analysis: To map the rotational freedom and preferred orientations of specific chemical groups, such as the bond connecting the glucono-lactone and sinapoyl moieties.

The results would quantify the flexibility of the D-glucono-1,5-lactone ring, which can adopt various conformations (like a chair or boat), and how this is influenced by the bulky sinapoyl group. nih.gov

Binding Dynamics:

MD simulations are instrumental in drug discovery for elucidating how a ligand (like this compound) binds to a protein or other biological macromolecule. mdpi.comfrontiersin.org If a protein target were identified, MD simulations could model the dynamic process of the ligand entering the binding site and settling into a stable pose.

This analysis would provide detailed information on:

Binding Stability: The RMSD of the protein-ligand complex would be monitored to ensure the ligand remains stably bound throughout the simulation. frontiersin.org

Intermolecular Interactions: The simulation can track the formation and breakage of non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and ionic bridges between the ligand and specific amino acid residues of the protein.

Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) could be employed on the simulation snapshots to estimate the binding affinity of the compound to its target.

These findings are crucial for understanding the basis of molecular recognition and for the rational design of more potent analogs.

Illustrative Data Tables

Had such research been conducted, the findings would be presented in tables similar to the ones below. Note: The following data is hypothetical and for illustrative purposes only.

Table 1: Hypothetical MD Simulation Parameters for Conformational Analysis

| Parameter | Value/Description |

| System | 1 molecule of this compound |

| Solvent | TIP3P Water Model |

| Force Field | GROMOS54a7 |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 200 ns |

| Analysis Software | GROMACS |

Table 2: Illustrative Binding Dynamics Analysis with a Hypothetical Target Protein

| Analysis Metric | Hypothetical Finding |

| Target Protein | Example Kinase Alpha (EKA) |

| Binding Site Residues | Lys72, Asp184, Phe185 |

| Dominant Interaction | Hydrogen bond between sinapoyl hydroxyl group and Asp184 backbone |

| Average H-Bond Distance | 2.1 Å |

| Estimated Binding Energy | -45.5 kcal/mol |

| Complex RMSD Stability | Stable after 50 ns, with fluctuations < 2.5 Å |

These tables exemplify the detailed, quantitative data that MD simulations would provide, offering a deep understanding of the molecule's behavior at an atomic level.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Activities and Therapeutic Potential (Preclinical)

The therapeutic potential of 6-O-sinapoyl-D-glucono-1,5-lactone remains largely unexplored. Preclinical studies are essential to elucidate its biological activities and assess its viability as a therapeutic agent. Initial research should focus on its potential antioxidant, anti-inflammatory, and enzyme-inhibiting properties, drawing parallels from related compounds like sinapic acid and other gluconolactone (B72293) derivatives.

Key preclinical research areas include:

Antioxidant and Anti-inflammatory Assays: Investigating the compound's ability to scavenge free radicals and modulate inflammatory pathways in cell-based and animal models.

Enzyme Inhibition Studies: Screening for inhibitory activity against clinically relevant enzymes, such as those involved in metabolic disorders or neurodegenerative diseases. For instance, derivatives of 2-acetamido-2-deoxy-d-glucono-1,5-lactone have been evaluated as inhibitors of human OGA and HexB enzymes nih.govresearchgate.net.

In Vitro and In Vivo Disease Models: Evaluating the compound's efficacy in models of chronic diseases where oxidative stress and inflammation are key pathological features.

| Research Area | Experimental Model | Key Endpoints | Potential Therapeutic Indication |

|---|---|---|---|

| Antioxidant Activity | Cell-free assays (DPPH, ABTS), Cultured cells (e.g., macrophages) | Radical scavenging capacity, Reduction of intracellular reactive oxygen species | Conditions associated with oxidative stress |

| Anti-inflammatory Effects | LPS-stimulated macrophages, Animal models of inflammation | Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6), NF-κB activation | Inflammatory disorders |

| Enzyme Inhibition | Enzyme kinetic assays | IC50 and Ki values for target enzymes | Metabolic diseases, Neurodegeneration |

Development of Advanced Methodologies for Production and Formulation

Efficient production and effective formulation are critical for the translation of any bioactive compound from the laboratory to practical applications. Research in this area should focus on both chemical synthesis and biotechnological production methods.

Future research in production and formulation should include:

Optimized Chemical Synthesis: Developing scalable and cost-effective synthetic routes. Traditional methods for the synthesis of related compounds like D-glucono-γ-lactone often involve multiple steps with moderate yields, highlighting the need for process optimization google.com.

Biocatalytic and Fermentative Production: Exploring the use of engineered microorganisms or isolated enzymes to produce the compound from renewable feedstocks.

Advanced Formulation Strategies: Designing novel delivery systems, such as nanoformulations or microencapsulation, to enhance the stability, bioavailability, and targeted delivery of the compound.

Integration with Synthetic Biology for Pathway Optimization

Synthetic biology offers powerful tools for the high-yield production of valuable chemicals in microbial hosts. By designing and engineering novel biosynthetic pathways, it is possible to create microbial cell factories for the sustainable production of this compound.

Key aspects of synthetic biology integration include:

Pathway Design and Construction: Assembling a heterologous biosynthetic pathway in a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae, by combining genes from different organisms that encode the necessary enzymes.

Sensor-Guided Evolution: Employing biosensors to detect the intracellular concentration of the target molecule or its intermediates, enabling high-throughput screening and directed evolution of production strains for improved performance. This approach has been successfully used to optimize the production of other compounds, such as glucaric acid nih.gov.

| Enzyme Class | Potential Function | Possible Gene Source |

|---|---|---|

| Glucose Dehydrogenase | Conversion of D-glucose to D-glucono-1,5-lactone | Bacillus subtilis |

| Acyltransferase | Transfer of the sinapoyl group from a donor molecule to D-glucono-1,5-lactone | Plant species known to produce sinapate esters |

| Phenylalanine Ammonia Lyase | First step in the phenylpropanoid pathway for sinapic acid synthesis | Arabidopsis thaliana |

Role in Functional Food and Agri-Biotechnology Research

Given that sinapic acid derivatives are naturally present in many plants, this compound could have applications in the development of functional foods and in agricultural biotechnology.

Research in this domain should focus on:

Identification in Natural Sources: Screening various plant species to determine if the compound is a natural plant metabolite. Related compounds like 1-O-sinapoyl-beta-D-glucose are found in plants such as Swertia japonica and Capsicum annuum nih.gov.

Enhancement in Crop Plants: Using genetic engineering or advanced breeding techniques to increase the content of this compound in edible plants, thereby enhancing their nutritional value.

Application as a Food Additive: Investigating its potential as a natural preservative or functional ingredient in food products, leveraging the known properties of its parent molecules. D-glucono-1,5-lactone, for instance, is used as a food acidulant and sequestrant fao.org.

Emerging Analytical Technologies for High-Throughput Screening and Characterization

The advancement of research on this compound will rely heavily on the development and application of sophisticated analytical techniques for its detection, quantification, and characterization.

Future analytical research should incorporate:

Advanced Mass Spectrometry Techniques: Utilizing high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) for the sensitive and specific detection of the compound in complex biological matrices. Tandem mass spectrometry (MS/MS) can provide structural information for unambiguous identification researchgate.net.

High-Throughput Screening (HTS) Assays: Developing robust and automated assays for the rapid screening of biological activities and for the selection of high-producing microbial strains.

Spectroscopic Methods: Employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed structural elucidation of the compound and its metabolites.

Q & A

Q. What is the metabolic role of D-glucono-1,5-lactone in the pentose phosphate pathway, and how can its production be experimentally tracked?

D-Glucono-1,5-lactone is an intermediate in the oxidative phase of the pentose phosphate pathway (PPP), formed via glucose dehydrogenase (GDH)-catalyzed oxidation of D-glucose. It is subsequently hydrolyzed to D-gluconic acid, contributing to NADPH generation and nucleotide synthesis . To track its production, researchers employ isotopic labeling (e.g., ¹³C-glucose) coupled with LC-MS or NMR, alongside enzymatic assays measuring NADPH fluorescence .

Q. How does the pH-dependent stability of D-glucono-1,5-lactone influence experimental design in aqueous systems?

D-Glucono-1,5-lactone is unstable in neutral-to-alkaline aqueous solutions, spontaneously hydrolyzing to D-gluconic acid (half-life: ~10 min at pH 7.0). Researchers must stabilize reactions by maintaining acidic conditions (pH ≤ 5.0) or using rapid quenching methods (e.g., flash-freezing) to preserve lactone integrity. Kinetic studies require real-time monitoring via polarimetry or pH-stat titration .

Q. Which enzymes catalyze the interconversion of D-glucono-1,5-lactone, and how are their activities assayed?

Key enzymes include:

- Glucose oxidase (GOx) : Oxidizes D-glucose to D-glucono-1,5-lactone with H₂O₂ as a byproduct. Activity is measured via O₂ consumption (Clark electrode) or H₂O₂ detection (peroxidase-coupled colorimetric assay) .

- Gluconolactonase (EC 3.1.1.17) : Hydrolyzes the lactone to D-gluconic acid. Assays use pH shifts or coupled systems with gluconate kinase .

Advanced Research Questions

Q. How can site-directed mutagenesis engineer glucose oxidase to enhance substrate specificity for non-glucose sugars (e.g., D-xylose)?

Semi-rational design involves:

- Structural analysis : Resolve ternary complexes (e.g., GOx-D-xylose-FAD) via X-ray crystallography (e.g., PDB 7VKF) to identify substrate-binding residues .

- Mutagenesis targets : Modify residues in the catalytic pocket (e.g., Phe⁴¹⁴ in Aspergillus niger GOx) to reduce steric hindrance for xylose. Validate mutants using kinetic parameters (Km, kcat) and molecular dynamics simulations .

Q. What structural features of D-glucono-1,5-lactone enable its inhibitory activity against β-1,4-glucanase in plant grafting?

D-Glucono-1,5-lactone acts as a competitive inhibitor by mimicking the transition state of β-1,4-glucanase substrates. Crystallographic studies (e.g., 2.4 Å resolution) reveal its chair conformation binds to the catalytic site, disrupting enzyme-substrate interactions. Experimental validation includes grafting assays with Petunia hybrida and Arabidopsis, comparing success rates with/without lactone treatment and glucose controls .

Q. How do crystallographic studies resolve conformational dynamics of D-glucono-1,5-lactone in flavoprotein complexes?

High-resolution X-ray structures (e.g., 1.57 Å for Aspergillus flavus FADGDH-lactone complex) show:

- Distorted half-chair conformation : Stabilized by hydrogen bonds with FAD and active-site residues (e.g., His⁵⁵⁰).

- Catalytic mechanism : Proton transfer from His⁵⁵⁰ to lactone’s carbonyl oxygen facilitates hydrolysis. Researchers use cryo-cooling (100 K) and synchrotron radiation to capture intermediate states .

Q. What methodologies assess the developmental toxicity of D-glucono-1,5-lactone in vitro?

Toxicity screening follows OECD guidelines using:

- Embryonic stem cell tests (EST) : Measure differentiation inhibition in murine ESC lines.

- Micronucleus assays : Evaluate genotoxicity in human lymphocytes. Data from ECHA registrations (e.g., 1973a, 1979b) indicate no teratogenicity at ≤10 mM, but dose-dependent cytotoxicity in placental cell models .

Q. How does D-glucono-1,5-lactone modulate glycogen phosphorylase activity, and what are the implications for metabolic disease research?

Kinetic studies show lactone derivatives (e.g., gluconohydroximo-1,5-lactone) inhibit phosphorylase b (Ki = 0.76–0.92 mM) by stabilizing the T-state dimer. Researchers use ultracentrifugation to monitor tetramer dissociation and X-ray crystallography (2.4 Å) to map ligand binding at the catalytic site. This informs drug design for type 2 diabetes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.